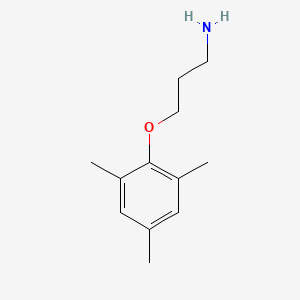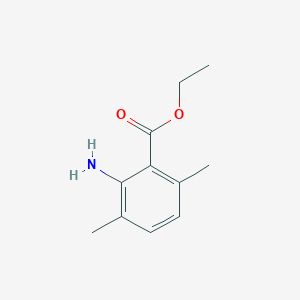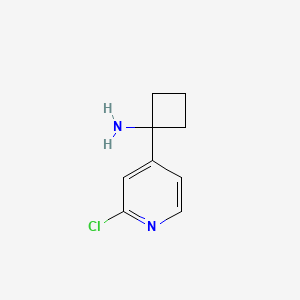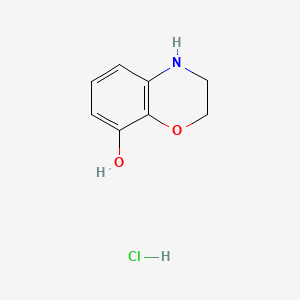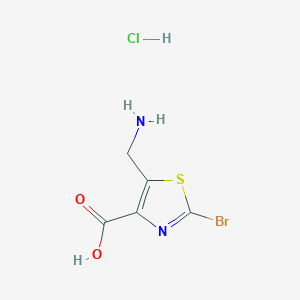
5-(Aminomethyl)-2-bromo-1,3-thiazole-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the bromination of a thiazole precursor followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for specific applications.
科学的研究の応用
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 5-(aminomethyl)-2-chloro-1,3-thiazole-4-carboxylic acid hydrochloride
- 5-(aminomethyl)-2-iodo-1,3-thiazole-4-carboxylic acid hydrochloride
Uniqueness
Compared to its analogs, 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride offers unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less so than iodine, providing a balance that can be advantageous in certain synthetic applications.
特性
分子式 |
C5H6BrClN2O2S |
|---|---|
分子量 |
273.54 g/mol |
IUPAC名 |
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H5BrN2O2S.ClH/c6-5-8-3(4(9)10)2(1-7)11-5;/h1,7H2,(H,9,10);1H |
InChIキー |
TWCKVUJWGUXCFE-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(N=C(S1)Br)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


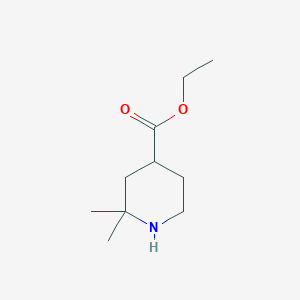

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
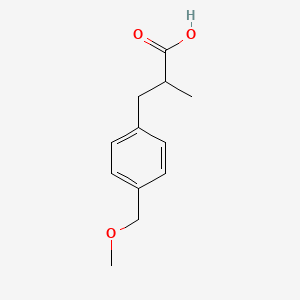
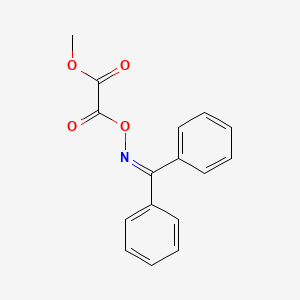
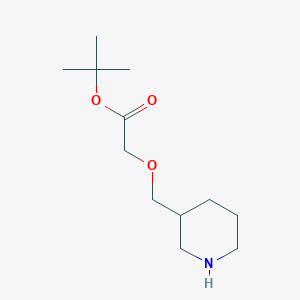
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
